molecular formula C17H15BrN4O B2554751 2-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034461-63-5

2-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2554751
CAS No.: 2034461-63-5
M. Wt: 371.238
InChI Key: YUOJPGDDGYHSDU-UHFFFAOYSA-N
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Description

2-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a chemical compound of significant interest in advanced pharmaceutical and medicinal chemistry research. Its molecular structure, which integrates pyrazole and pyridine heterocycles linked by a benzamide group, is frequently explored in the design of bioactive molecules. Compounds with this core scaffold are often investigated as key intermediates or potential positive allosteric modulators (PAMs) for central nervous system (CNS) targets, such as the muscarinic acetylcholine receptors (mAChRs) . Research into similar structures has shown promise for developing new therapeutic agents for neurodevelopmental and neurodegenerative diseases, including schizophrenia and Alzheimer's disease . The bromine substituent on the benzamide ring offers a versatile handle for further structural elaboration via cross-coupling reactions, such as the Suzuki reaction, enabling rapid diversification and exploration of structure-activity relationships (SAR) . This product is intended for research purposes such as in vitro assay development, hit-to-lead optimization, and as a building block in synthetic chemistry. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the Certificate of Analysis for specific quality control data.

Properties

IUPAC Name

2-bromo-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O/c1-22-11-13(10-21-22)16-7-6-12(8-19-16)9-20-17(23)14-4-2-3-5-15(14)18/h2-8,10-11H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOJPGDDGYHSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the ortho position of the benzamide moiety facilitates nucleophilic substitution reactions. Key examples include:

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Suzuki-Miyaura Coupling Pd catalysts, aryl boronate estersCross-coupled biaryl derivatives
Buchwald-Hartwig Amination Pd(dba)₂, Xantphos, aminesSubstituted benzamide analogs

Mechanistic Insights :

  • Bromine displacement occurs via oxidative addition with Pd(0) catalysts, forming aryl-palladium intermediates .

  • Pyridyl and pyrazole nitrogen atoms stabilize transition states during cross-couplings .

Heterocycle-Functionalized Couplings

The pyridine and pyrazole rings enable regioselective functionalization:

Reaction TypeConditionsKey ObservationsSource
Pyrazole C–H Activation CuI, 1,10-phenanthroline, aryl halidesDirect arylation at pyrazole C4 position
Pyridine Methylation MeI, K₂CO₃, DMFQuaternization of pyridine nitrogen

Notable Example :

  • Under Suzuki-Miyaura conditions, coupling with 1-methyl-4-boronic acid pyrazole yields bis-heterocyclic derivatives (yield: 72–85%) .

Amide Bond Reactivity

The benzamide group participates in hydrolysis and transamidation:

Reaction TypeConditionsOutcomesSource
Acid-Catalyzed Hydrolysis HCl (6M), reflux, 12hCleavage to 2-bromobenzoic acid
Transamidation Primary amines, HATU, DIPEASubstituted benzamides

Kinetic Data :

  • Hydrolysis follows pseudo-first-order kinetics (k=0.15h1k = 0.15 \, \text{h}^{-1}) at pH 1.5 .

Reductive Dehalogenation

The bromine substituent undergoes reductive elimination under catalytic hydrogenation:

ConditionsCatalyst/ReagentsProductYieldSource
H₂ (1 atm), Pd/CEtOH, 25°C, 6hDehalogenated benzamide derivative89%

Side Reactions :

  • Competing reduction of pyridine to piperidine occurs under high-pressure H₂ (>3 atm) .

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research:

Antitumor Activity

2-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide has been investigated for its antitumor properties. In vitro studies suggest that it can inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Evaluation
A study evaluated its effects on human tumor cells, yielding the following IC50 values:

Cell LineIC50 (μM)
HepG215.5
DLD12.8
KB18.3

These results indicate that structural modifications can enhance cytotoxicity against specific cancer types.

Antimicrobial Properties

Research has indicated that derivatives of this compound may exhibit antimicrobial activity against a range of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds suggest potential efficacy.

CompoundMIC (μmol/mL)MBC (μmol/mL)
4d10.7 - 21.421.4 - 40.2
4pNot specifiedNot specified

These findings highlight the need for further exploration into its antimicrobial mechanisms.

Synthesis and Research Directions

The synthesis of this compound can be achieved through various chemical reactions involving pyrazole and pyridine derivatives. Ongoing research aims to optimize synthetic routes to enhance yield and purity while exploring structure-activity relationships (SAR) to develop more potent analogs.

Mechanism of Action

The mechanism of action of 2-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural-Activity Relationships (SAR): The pyridyl-pyrazole group (common in the target compound and benzoquinazolinone 12) correlates with enhanced receptor binding, suggesting utility in neuropharmacology . Fluorine or trifluoromethyl groups (e.g., Compound 8h) may improve metabolic stability but require solubility studies.
  • Synthetic Challenges : Higher yields (e.g., 81% for Compound 35) suggest efficient coupling methods for brominated benzamides, applicable to the target compound .
  • Unanswered Questions : Direct biological data for the target compound (e.g., receptor affinity, toxicity) are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

2-Bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C17H15BrN4O
  • Molecular Weight : 371.2 g/mol
  • CAS Number : 2034461-72-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological pathways. The presence of the bromine atom and the pyrazolyl group enhances its ability to interact with various proteins and enzymes.

Target Proteins

Research indicates that this compound may act on multiple targets, including:

  • Kinases : It has shown potential as an inhibitor of certain kinases involved in cancer proliferation.
  • Receptors : The compound may modulate receptor activity, influencing signaling pathways related to various diseases.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. For instance:

  • In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) cells. IC50 values ranged from 10 to 30 µM, indicating moderate potency against these cell lines .
Cell LineIC50 (µM)
HeLa15
Caco-220
3T3-L1 (mouse embryo)25

Antimicrobial Activity

In addition to its anticancer effects, preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. This aspect is still under investigation but shows promise for developing new antibiotics .

Case Study 1: Inhibition of RET Kinase

A study investigated the role of similar benzamide derivatives as RET kinase inhibitors. The findings suggested that modifications in the benzamide structure can significantly enhance inhibitory activity against RET kinase, which is crucial in certain types of cancers .

Case Study 2: Synthesis and Evaluation

Another research effort focused on synthesizing derivatives of this compound to evaluate their biological activity. The results indicated that certain modifications led to improved potency and selectivity against cancer cell lines, paving the way for further development .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, and how is its structure validated?

  • Methodology : The compound is typically synthesized via coupling reactions between brominated benzoic acid derivatives and pyridine/pyrazole-containing amines. For example, amide bond formation using carbodiimide coupling agents (e.g., EDCI or DCC) under inert conditions. Key characterization involves:

  • FTIR : Confirmation of the amide (-C=O) stretch at ~1650 cm⁻¹ and N-H bending at ~1614 cm⁻¹ .
  • 1H NMR : Peaks for pyridyl protons (δ 7.5–8.6 ppm), pyrazole methyl groups (δ 3.7–3.8 ppm), and benzamide aromatic protons (δ 6.7–7.7 ppm) .
  • Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks and isotopic patterns matching bromine .

Q. What factors influence the reaction yield during the synthesis of analogous brominated benzamides?

  • Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require purification via column chromatography .
  • Catalyst Optimization : Use of DMAP or HOBt improves coupling efficiency .
  • Temperature Control : Reactions often proceed at 0–25°C to minimize side products like hydrolyzed acids .
    • Yield Improvement : Isolation of intermediates (e.g., activated esters) and rigorous drying of reagents can increase yields to >75% .

Advanced Research Questions

Q. How can contradictions in NMR data for substituted benzamides be resolved?

  • Approach :

  • 2D NMR (COSY, HSQC) : Assigns overlapping aromatic proton signals in pyridine/pyrazole moieties .
  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers) in amide bonds .
  • Comparative Analysis : Cross-referencing with structurally similar compounds (e.g., 4-bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide) to validate shifts .

Q. What computational tools predict the physicochemical properties of brominated benzamides?

  • Methods :

  • ACD/Labs Percepta : Estimates logP, pKa, and solubility using QSPR models .
  • Density Functional Theory (DFT) : Models electronic effects of bromine and pyrazole substituents on reactivity .
  • Molecular Dynamics : Simulates stability under physiological conditions (e.g., pH 7.4 buffer) .

Q. How do structural modifications in the pyridine and pyrazole rings affect biological activity?

  • SAR Insights :

  • Pyrazole Methyl Group : The 1-methyl-1H-pyrazole enhances metabolic stability by blocking oxidation .
  • Pyridine Substitution : 6-Substituted pyridines (e.g., trifluoromethyl) improve target binding affinity, as seen in c-Met inhibitors .
  • Bromine Position : Para-bromo on benzamide increases lipophilicity, enhancing membrane permeability .
    • Validation : Assays like enzyme inhibition (IC50) and cellular uptake studies compare derivatives .

Q. What advanced analytical techniques ensure purity and stability of this compound in long-term studies?

  • Protocols :

  • HPLC/SFC : Quantifies purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
  • Forced Degradation Studies : Expose the compound to heat (40°C), light, and humidity to identify degradation products via LC-MS .
  • Stability-Indicating Methods : Monitor hydrolysis of the amide bond under acidic/basic conditions .

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